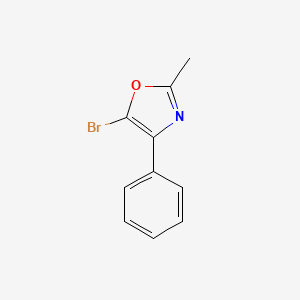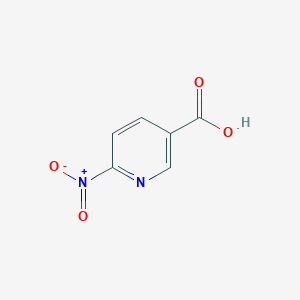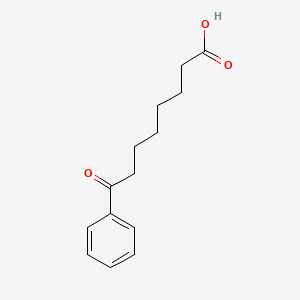
5-ブロモ-2-メチル-4-フェニルオキサゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methyl-4-phenyl-1,3-oxazole is a heterocyclic compound with the molecular formula C10H8BrNO. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a five-membered ring containing both oxygen and nitrogen atoms, with a bromine atom at the 5-position, a methyl group at the 2-position, and a phenyl group at the 4-position.
科学的研究の応用
5-Bromo-2-methyl-4-phenyl-1,3-oxazole has a wide range of applications in scientific research:
作用機序
Target of Action
The primary targets of 5-Bromo-2-methyl-4-phenyloxazole are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound that has been studied for its potential biological activities . .
Mode of Action
Generally, drugs exert their effects by binding to receptors in the body, triggering a series of biochemical reactions . .
生化学分析
Biochemical Properties
5-Bromo-2-methyl-4-phenyl-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 5-Bromo-2-methyl-4-phenyl-1,3-oxazole can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Bromo-2-methyl-4-phenyl-1,3-oxazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-methyl-4-phenyl-1,3-oxazole remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole can cause adverse effects, such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
5-Bromo-2-methyl-4-phenyl-1,3-oxazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can affect metabolic flux and alter metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity and effects .
Transport and Distribution
The transport and distribution of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and function .
Subcellular Localization
5-Bromo-2-methyl-4-phenyl-1,3-oxazole exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoacetophenone with acetic anhydride and ammonium acetate under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.
Industrial Production Methods: Industrial production of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: 5-Bromo-2-methyl-4-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include 5-amino-2-methyl-4-phenyl-1,3-oxazole or 5-thio-2-methyl-4-phenyl-1,3-oxazole.
Oxidation Products: Oxidation can lead to the formation of 5-bromo-2-methyl-4-phenyl-1,3-oxazole derivatives with additional functional groups.
類似化合物との比較
5-Bromo-4-methyl-2-phenyl-1,3-oxazole: Similar in structure but with a methyl group at the 4-position instead of the 2-position.
2-Methyl-4-phenyl-1,3-oxazole: Lacks the bromine atom at the 5-position.
4-Phenyl-1,3-oxazole: Lacks both the bromine atom and the methyl group.
Uniqueness: 5-Bromo-2-methyl-4-phenyl-1,3-oxazole is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to other oxazole derivatives .
特性
IUPAC Name |
5-bromo-2-methyl-4-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOYSHJWCWOWNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)Br)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340000 |
Source


|
| Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-93-5 |
Source


|
| Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine](/img/structure/B1296579.png)
